molecular formula C10H14ClNO B2696264 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride CAS No. 52662-01-8

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride

Cat. No.: B2696264
CAS No.: 52662-01-8
M. Wt: 199.68
InChI Key: CZDCSEQUSFTXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride is a heterocyclic compound with significant biological activity. It belongs to the class of benzazepines, which are known for their diverse pharmacological properties. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzazepine derivatives.

Scientific Research Applications

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives are known to act as sodium channel blockers, which can influence neuronal activity and have therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepine derivatives such as:

  • 1-benzazepines
  • 2-benzazepines
  • 3-benzazepines

Uniqueness

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride is unique due to its specific structure and the presence of the hydroxyl group at the 7-position. This structural feature can influence its biological activity and make it distinct from other benzazepine derivatives .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDCSEQUSFTXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.